3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride
Description
3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride is a pyridine derivative featuring an aminomethyl substituent at the 3-position and an N-oxide group at the 1-position, stabilized as a dihydrochloride salt. The compound likely serves as a building block in pharmaceutical or coordination chemistry due to its bifunctional reactivity (amine and N-oxide groups). Its dihydrochloride form enhances solubility in aqueous or polar solvents, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-6-2-1-3-8(9)5-6;;/h1-3,5H,4,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAZEQTNPPPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010800-28-8 | |
| Record name | 3-(aminomethyl)pyridin-1-ium-1-olate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride typically involves the reaction of 3-(aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Water or an appropriate organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridin-1-ium-1-olate moiety to a pyridine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.
Scientific Research Applications
3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridin-1-ium-1-olate moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(aminomethyl)pyridin-1-ium-1-olate dihydrochloride and related compounds:
Structural and Functional Analysis
- Aminomethyl vs. Amino Substituents: The target compound’s 3-aminomethyl group (CH₂NH₂) distinguishes it from 3-aminopyridin-1-ium-1-olate hydrochloride (3-NH₂), offering enhanced flexibility for conjugation or coordination chemistry .
- Dihydrochloride Salts: Compared to monohydrochloride analogs, the dihydrochloride form (e.g., in Berotralstat) improves aqueous solubility and stability, critical for pharmaceutical formulations .
- Pharmacological Relevance : Berotralstat dihydrochloride exemplifies the transition from simple pyridinium-olate derivatives to complex therapeutics, leveraging dihydrochloride salts for optimized pharmacokinetics .
Notes on Data Limitations and Discrepancies
Inferred Data: The molecular formula and weight of this compound are estimated due to absent direct evidence.
Safety Variability : While some analogs (e.g., ) lack significant hazards, others (e.g., adamantane derivatives ) may pose risks, underscoring the need for compound-specific assessments.
Application Gaps : Detailed pharmacological or catalytic data for the target compound is unavailable, necessitating further experimental validation.
Biological Activity
3-(Aminomethyl)pyridin-1-ium-1-olate dihydrochloride is a pyridine derivative with potential biological applications. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an aminomethyl group and an anionic hydroxyl group. Its molecular formula is C7H9Cl2N2O, and its molecular weight is approximately 202.06 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, leading to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains | |
| Fungi | Inhibitory effects observed in clinical isolates |
Anticancer Properties
Studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showing a reduction in biofilm mass by over 50% at sub-MIC concentrations.
- Cancer Cell Apoptosis Induction : In vitro studies on MCF7 cells revealed that treatment with the compound resulted in increased levels of caspase activation, indicative of apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
